6'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride
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Overview
Description
6’-Chlorospiro[cyclopropane-1,3’-indoline] hydrochloride is a chemical compound with the molecular formula C10H11Cl2N. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom. This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Chlorospiro[cyclopropane-1,3’-indoline] hydrochloride typically involves the reaction of indoline derivatives with cyclopropane compounds under specific conditions. One common method includes the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to facilitate the formation of the spiro compound .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to ensure higher yields and purity, often using advanced techniques like continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
6’-Chlorospiro[cyclopropane-1,3’-indoline] hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4).
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6’-Chlorospiro[cyclopropane-1,3’-indoline] hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6’-Chlorospiro[cyclopropane-1,3’-indoline] hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
6-Chlorospiro[cyclopropane-1,3’-indoline]: Lacks the hydrochloride component but shares a similar core structure.
Spiro[indoline-3,4’-piperidine]: Another spiro compound with different ring systems.
Spiro[indoline-3,2’-oxindole]: Contains an oxindole ring instead of a cyclopropane ring.
Uniqueness
6’-Chlorospiro[cyclopropane-1,3’-indoline] hydrochloride is unique due to its specific spiro structure and the presence of a chlorine atom, which can influence its reactivity and biological activity. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
6-chlorospiro[1,2-dihydroindole-3,1'-cyclopropane];hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN.ClH/c11-7-1-2-8-9(5-7)12-6-10(8)3-4-10;/h1-2,5,12H,3-4,6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLIVINKXMQBAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNC3=C2C=CC(=C3)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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